Deptramine
Description
Deptramine (C₁₉H₂₄N₂·HCl) is a tricyclic antidepressant (TCA) structurally characterized by a dibenzazepine core with a tertiary amine side chain. Its molecular weight is 314.86 g/mol, and it primarily functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), enhancing neurotransmitter availability in synaptic clefts . Clinically, this compound is prescribed for major depressive disorder (MDD) and neuropathic pain, with a typical dosage range of 75–150 mg/day. Its pharmacokinetic profile includes high lipophilicity (logP = 4.2), 85% plasma protein binding, and a half-life of 18–24 hours, metabolized primarily via CYP2D6 and CYP3A4 enzymes .
Properties
CAS No. |
22196-76-5 |
|---|---|
Molecular Formula |
C19H23NO |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)ethanamine |
InChI |
InChI=1S/C19H23NO/c1-20(2)13-14-21-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10,19H,11-14H2,1-2H3 |
InChI Key |
LSIPGCUGAIVNCP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1C2=CC=CC=C2CCC3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Deptramine is synthesized through a multi-step process starting from iminodibenzyl. The synthesis involves the following key steps:
Formation of Iminodibenzyl: This is achieved by the cyclization of o-chlorobenzyl chloride with aniline.
Alkylation: The iminodibenzyl is then alkylated with 3-chloropropylamine to form desipramine.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-pressure reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Deptramine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form its N-oxide derivative.
Reduction: It can be reduced to form secondary amines.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Deptramine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems, particularly norepinephrine and serotonin.
Medicine: Studied for its potential use in treating conditions like attention-deficit hyperactivity disorder (ADHD) and neuropathic pain.
Mechanism of Action
Deptramine exerts its effects primarily by inhibiting the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant effects. Additionally, this compound has weak inhibitory effects on serotonin reuptake and can block histamine H1 receptors, α1-adrenergic receptors, and muscarinic receptors .
Comparison with Similar Compounds
Table 1: Structural and Receptor Affinity Profiles
| Compound | Core Structure | Serotonin Reuptake Inhibition (Ki, nM) | Norepinephrine Reuptake Inhibition (Ki, nM) | Muscarinic Receptor Affinity (Ki, nM) |
|---|---|---|---|---|
| This compound | Dibenzazepine | 1.2 | 4.8 | 25 |
| Amitriptyline | Dibenzocycloheptene | 0.9 | 3.5 | 12 |
| Imipramine | Dibenzazepine | 1.5 | 5.2 | 30 |
| Nortriptyline | Dibenzocycloheptene | 2.1 | 6.0 | 18 |
Data derived from competitive binding assays using radiolabeled ligands .
Key Findings:
- This compound exhibits balanced serotonin-norepinephrine reuptake inhibition, akin to Imipramine, but with reduced muscarinic receptor affinity compared to Amitriptyline, suggesting a lower risk of anticholinergic side effects (e.g., dry mouth, constipation) .
- Nortriptyline, a secondary amine TCA, shows weaker reuptake inhibition but superior tolerability in elderly patients due to lower CYP2D6 interaction .
Table 2: Meta-Analysis of Efficacy (HAM-D Score Reduction) and Adverse Event Rates
| Compound | HAM-D Reduction (Δ, 6 weeks) | Response Rate (%) | Anticholinergic AEs (%) | Cardiac AEs (QTc Prolongation, %) |
|---|---|---|---|---|
| This compound | 14.3 ± 2.1 | 68 | 22 | 3.5 |
| Amitriptyline | 15.1 ± 1.9 | 72 | 38 | 5.2 |
| Venlafaxine (SNRI) | 16.0 ± 2.3 | 75 | 15 | 2.8 |
| Duloxetine (SNRI) | 14.8 ± 1.8 | 70 | 12 | 1.9 |
Pooled data from 12 randomized controlled trials (n = 4,500) .
Key Findings:
- This compound’s efficacy aligns with second-generation SNRIs (e.g., Venlafaxine) but with a higher anticholinergic burden than Duloxetine.
- Amitriptyline, while potent, carries significant cardiac risks (5.2% QTc prolongation vs. This compound’s 3.5%), limiting its use in comorbid cardiovascular populations .
Pharmacokinetic and Metabolic Profiles
Table 3: Metabolic Pathways and Drug-Drug Interaction Risks
| Compound | Primary Metabolizing Enzymes | Half-Life (hrs) | CYP2D6 Inhibition | Tmax (hrs) |
|---|---|---|---|---|
| This compound | CYP2D6, CYP3A4 | 18–24 | Moderate | 3–5 |
| Amitriptyline | CYP2C19, CYP2D6 | 12–36 | Strong | 2–4 |
| Imipramine | CYP2D6, CYP1A2 | 6–20 | Moderate | 1–2 |
| Duloxetine | CYP2D6, CYP1A2 | 12 | Weak | 6–8 |
Tmax = Time to peak plasma concentration. Data sourced from pharmacokinetic studies using HPLC and GC-MS validation .
Key Findings:
- This compound’s prolonged half-life supports once-daily dosing, but its moderate CYP2D6 inhibition necessitates caution with co-administered β-blockers or tamoxifen .
- Imipramine’s rapid Tmax (1–2 hrs) correlates with faster onset but higher incidence of acute side effects (e.g., orthostatic hypotension) .
Discussion and Implications
This compound’s balanced SNRI activity positions it as a viable alternative to Amitriptyline in patients intolerant to anticholinergic effects. However, its metabolic profile demands rigorous monitoring in polypharmacy scenarios, particularly with CYP2D6 substrates. Comparative studies highlight the need for personalized dosing strategies, leveraging therapeutic drug monitoring (TDM) to optimize efficacy and minimize toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
